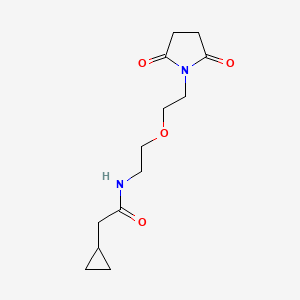

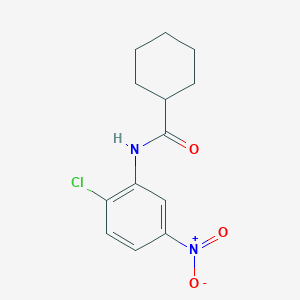

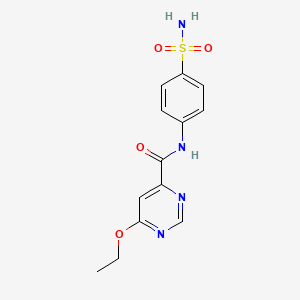

![molecular formula C17H16BrNO4 B2582646 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid CAS No. 477849-01-7](/img/structure/B2582646.png)

3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzyl group, the introduction of the amino group, and the attachment of the bromophenyl group. One possible method could be a variant of the Suzuki-Miyaura coupling , a type of cross-coupling reaction used to form carbon-carbon bonds.Scientific Research Applications

Polymer Chemistry

The compound's role in polymer chemistry is highlighted by its use in enhancing the reactivity of molecules towards benzoxazine ring formation. For example, it brings phenolic functionalities to react with bio-based amines, forming almost 100% bio-based benzoxazine end-capped molecules. This process results in materials with suitable thermal and thermo-mechanical properties for a wide range of applications, showcasing the compound's potential in sustainable material science (Trejo-Machin et al., 2017).

Organic Syntheses

In the realm of organic chemistry, the compound serves as a precursor in various synthesis processes. One such example is its use in the synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone, illustrating its role in creating complex organic structures (Enders et al., 2003).

Radioisotope Labeling

This compound has been utilized in the labeling of radioisotopes. An example is its use in the efficient labeling of L-DOPS, a norepinephrine precursor amino acid, with carbon-14 at the propionic acid moiety for mammalian metabolic studies (Kurosawa & Nishioka, 1996).

Antimicrobial and Anti-Inflammatory Applications

The compound also finds use in the synthesis of molecules with potential antimicrobial and anti-inflammatory properties. A series of 2-((2-3-benzoyl-1,3-dicyclohexylureido)-2-oxoethyl)amino)-3-(4hydroxyphenyl) propanoic acid and its analogs have been synthesized, showing potency comparable to ascorbic acid in antioxidant activity and exploring their anti-inflammatory activity (Sahoo et al., 2011).

properties

IUPAC Name |

3-(4-bromophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMGRDZTNWEDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

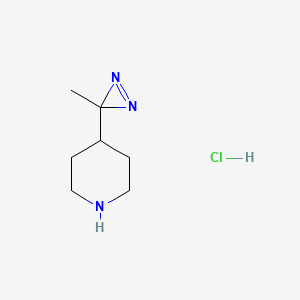

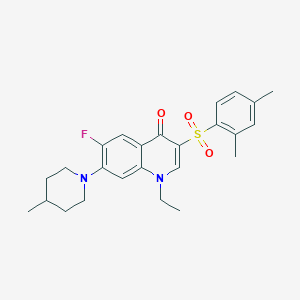

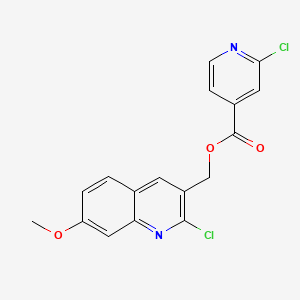

![3-{2-[4-(2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2582573.png)

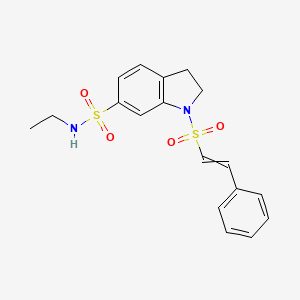

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582578.png)